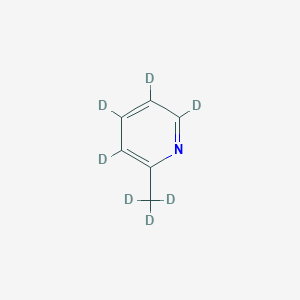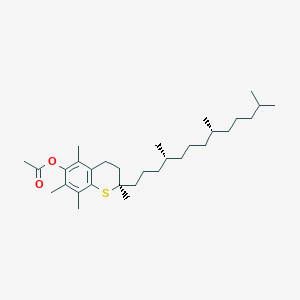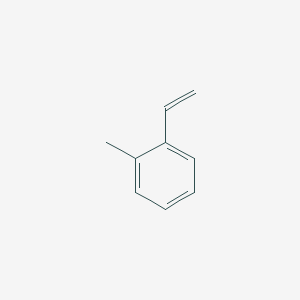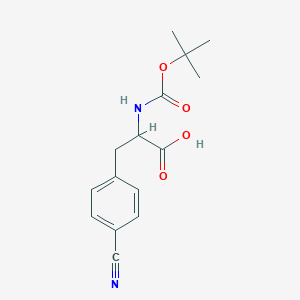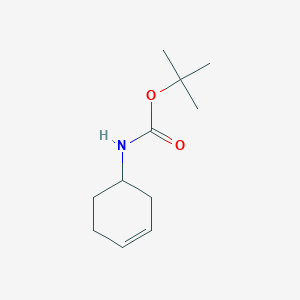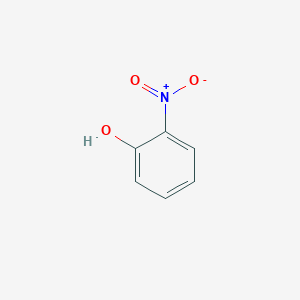![molecular formula C15H16ClNO2S B165452 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid CAS No. 138568-80-6](/img/structure/B165452.png)
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, also known as etofibrate, is a chemical compound that belongs to the class of fibrates. Fibrates are a group of drugs that are used to lower cholesterol and triglyceride levels in the blood. Etofibrate is a derivative of clofibrate and is used as a lipid-lowering agent.
Mecanismo De Acción
The exact mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is not fully understood. However, it is believed to work by activating peroxisome proliferator-activated receptor alpha (PPARα). PPARα is a nuclear receptor that plays a key role in lipid metabolism. Activation of PPARα leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis.
Efectos Bioquímicos Y Fisiológicos
Etofibrate has been shown to have several biochemical and physiological effects. It decreases the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. It also increases the levels of HDL cholesterol. Etofibrate has been shown to have anti-inflammatory and antioxidant properties. It has been shown to decrease the levels of C-reactive protein, which is a marker of inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Etofibrate has several advantages for lab experiments. It is a well-established drug with a known mechanism of action. It is also readily available and relatively inexpensive. However, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid has some limitations for lab experiments. It has been shown to have some toxic effects on the liver. It also has a short half-life, which means that it needs to be administered frequently.
Direcciones Futuras
There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid. One area of research is the development of new formulations of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid that have improved pharmacokinetic properties. Another area of research is the investigation of the potential use of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid in the treatment of other diseases, such as diabetes and cardiovascular disease. Finally, there is a need for further research on the mechanism of action of 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid to fully understand its effects on lipid metabolism.
Conclusion:
In conclusion, 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid is a lipid-lowering drug that has been extensively studied for its biochemical and physiological effects. It works by activating PPARα, which leads to increased expression of genes involved in fatty acid oxidation and decreased expression of genes involved in triglyceride synthesis. Etofibrate has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid, including the development of new formulations and investigation of its potential use in the treatment of other diseases.
Métodos De Síntesis
Etofibrate can be synthesized by the reaction of 4-isopropylthiazole-2-carboxylic acid with 3-chloro-4-fluorophenylacetic acid in the presence of a dehydrating agent. The reaction yields 2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid as a white crystalline solid.
Aplicaciones Científicas De Investigación
Etofibrate has been extensively studied for its lipid-lowering properties. It has been shown to decrease the levels of total cholesterol, LDL cholesterol, and triglycerides in the blood. Etofibrate has also been shown to increase the levels of HDL cholesterol, which is known as the "good" cholesterol. This makes it a useful drug in the treatment of hyperlipidemia.
Propiedades
Número CAS |
138568-80-6 |
|---|---|
Nombre del producto |
2-[4-(4-Isopropylthiazol-2-yl)-3-chlorophenyl]propanoic acid |
Fórmula molecular |
C15H16ClNO2S |
Peso molecular |
309.8 g/mol |
Nombre IUPAC |
2-[3-chloro-4-(4-propan-2-yl-1,3-thiazol-2-yl)phenyl]propanoic acid |
InChI |
InChI=1S/C15H16ClNO2S/c1-8(2)13-7-20-14(17-13)11-5-4-10(6-12(11)16)9(3)15(18)19/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
ABXQPZSSKLIRJV-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
SMILES canónico |
CC(C)C1=CSC(=N1)C2=C(C=C(C=C2)C(C)C(=O)O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



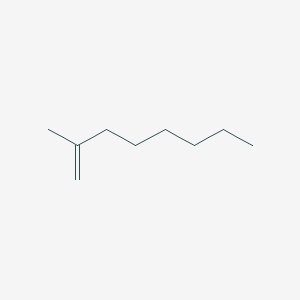
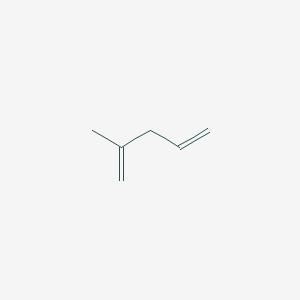
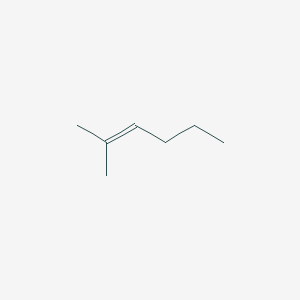
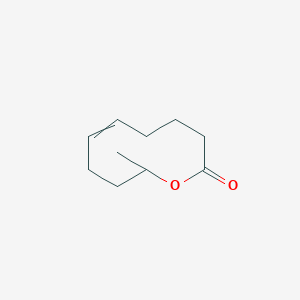
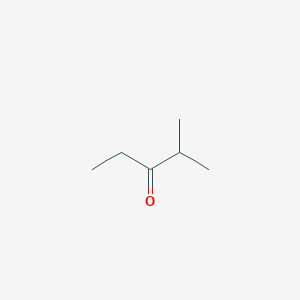
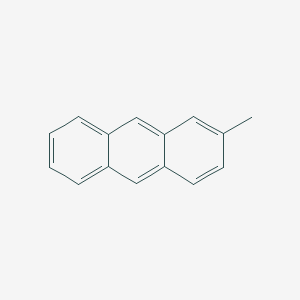
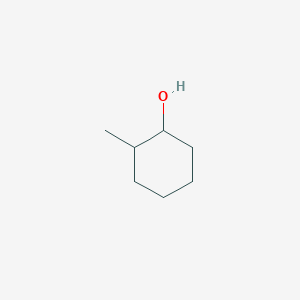
![(1R,2R,4R)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol](/img/structure/B165400.png)
